Epoprostenol

Catalog No.
S527294
CAS No.
35121-78-9
M.F
C20H32O5
M. Wt
352.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Epoprostenol

CAS Number

35121-78-9

Product Name

Epoprostenol

IUPAC Name

(5Z)-5-[(3aR,4R,5R,6aS)-5-hydroxy-4-[(E,3S)-3-hydroxyoct-1-enyl]-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-ylidene]pentanoic acid

Molecular Formula

C20H32O5

Molecular Weight

352.5 g/mol

InChI

InChI=1S/C20H32O5/c1-2-3-4-7-14(21)10-11-16-17-12-15(8-5-6-9-20(23)24)25-19(17)13-18(16)22/h8,10-11,14,16-19,21-22H,2-7,9,12-13H2,1H3,(H,23,24)/b11-10+,15-8-/t14-,16+,17+,18+,19-/m0/s1

InChI Key

KAQKFAOMNZTLHT-OZUDYXHBSA-N

SMILES

CCCCCC(C=CC1C(CC2C1CC(=CCCCC(=O)O)O2)O)O

solubility

Soluble in DMSO

Synonyms

Epoprostanol, Epoprostenol, Epoprostenol Sodium, Epoprostenol Sodium Salt, (5Z,9alpha,11alpha,13E,15S)-Isomer, Flolan, Prostacyclin, Prostaglandin I(2), Prostaglandin I2, Veletri

Canonical SMILES

CCCCCC(C=CC1C(CC2C1CC(=CCCCC(=O)O)O2)O)O

Isomeric SMILES

CCCCC[C@@H](/C=C/[C@H]1[C@@H](C[C@H]2[C@@H]1C/C(=C/CCCC(=O)O)/O2)O)O

The exact mass of the compound Epoprostenol is 352.225 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Biological Factors - Inflammation Mediators - Autacoids - Eicosanoids - Prostaglandins - Prostaglandins I. It belongs to the ontological category of prostaglandins I in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Mechanism of Action in PAH

Research suggests that Epoprostenol works in PAH by relaxing the smooth muscle cells in the walls of the pulmonary arteries, leading to vasodilation and a decrease in blood pressure. Additionally, Epoprostenol inhibits platelet aggregation, which can help to prevent blood clots from forming in the pulmonary arteries and further worsening the condition []. Studies have shown that Epoprostenol can improve hemodynamics (blood flow measurements), exercise capacity, and quality of life in patients with PAH [, ].

Ongoing Research on Epoprostenol Delivery and Efficacy

While Epoprostenol has been established as an effective treatment for PAH, ongoing scientific research is focused on improving its delivery methods and optimizing its use.

  • Delivery Methods: Currently, Epoprostenol is administered through continuous intravenous infusion, which can be inconvenient and require constant monitoring. Researchers are investigating alternative delivery methods, such as inhaled or subcutaneous formulations, to improve patient comfort and compliance [].
  • Combination Therapy: Research is also exploring the use of Epoprostenol in combination with other PAH medications to potentially achieve better outcomes and potentially reduce side effects [].

Epoprostenol, also known as prostacyclin or prostaglandin I2, is a naturally occurring prostaglandin derived from arachidonic acid. Its chemical structure is defined as (5Z,9α,11α,13E,15S)-6,9-epoxy-11,15-dihydroxyprosta-5,13-dien-1-oic acid. Epoprostenol is a potent vasodilator and an inhibitor of platelet aggregation, making it crucial in the management of pulmonary arterial hypertension. It is administered intravenously as a sodium salt formulation known as Flolan .

Epoprostenol exerts its therapeutic effects through two primary mechanisms:

  • Vasodilation: It directly relaxes smooth muscle cells in blood vessel walls, leading to vasodilation, particularly in the pulmonary arteries []. This reduces blood pressure in the pulmonary circulation, easing the workload on the heart.
  • Inhibition of platelet aggregation: Epoprostenol inhibits the clumping of platelets, which can obstruct blood flow []. This helps prevent blood clots in pulmonary arteries.

These combined effects improve symptoms like shortness of breath and fatigue in PAH patients [].

Physical and Chemical Properties

  • Molecular Formula: C20H34O5 []
  • Molecular Weight: 354.5 g/mol []
  • Melting Point: Not applicable, decomposes before melting []
  • Boiling Point: Decomposes before boiling []
  • Solubility: Highly soluble in water []
  • Stability: Light- and temperature-sensitive, requires refrigeration and continuous infusion during administration []

Epoprostenol is a potent medication with potential side effects. Here are some safety concerns:

  • Hypotension: Epoprostenol's vasodilatory effect can cause significant drops in blood pressure, requiring careful monitoring.
  • Headache and flushing: These are common side effects that may improve with dose adjustment.
  • Jaw pain: A characteristic side effect related to vasodilation in the jaw muscles.
  • Increased bleeding risk: Due to its antiplatelet activity, epoprostenol can increase the risk of bleeding, especially when combined with other blood-thinning medications.

Epoprostenol undergoes rapid hydrolysis in blood at neutral pH and is subject to enzymatic degradation. The primary metabolic products include 6-keto-prostaglandin F1α and 6,15-diketo-13,14-dihydro-prostaglandin F1α, both of which exhibit significantly lower pharmacological activity compared to the parent compound. The half-life of epoprostenol in vitro is approximately 6 minutes at 37°C and pH 7.4 .

The biological activity of epoprostenol is characterized by its dual action:

  • Vasodilation: Epoprostenol induces relaxation of vascular smooth muscle, leading to decreased pulmonary vascular resistance and increased cardiac output.
  • Inhibition of Platelet Aggregation: It activates adenylate cyclase in platelets, increasing cyclic adenosine monophosphate levels, which inhibits further platelet activation and aggregation .

These effects are particularly beneficial in treating pulmonary arterial hypertension by improving hemodynamics and exercise capacity in affected patients .

Epoprostenol can be synthesized through several methods:

  • Chemical Synthesis: This involves multiple steps of organic synthesis to construct the complex structure of epoprostenol from simpler precursors.
  • Biotechnological Methods: Some approaches utilize recombinant DNA technology to produce epoprostenol using genetically modified organisms that can synthesize prostaglandins .

The synthetic analogs are designed to enhance stability and bioavailability compared to the natural compound.

Epoprostenol is primarily used for:

  • Treatment of Pulmonary Arterial Hypertension: It has been FDA-approved for this indication since 1995 and is considered one of the most effective treatments available.
  • Management of Severe Peripheral Vascular Disease: Epoprostenol can improve blood flow in patients with severe ischemic conditions .
  • Research

Epoprostenol interacts with various biological systems:

  • Platelets: It inhibits platelet aggregation through cyclic adenosine monophosphate pathways.
  • Endothelial Cells: Epoprostenol may modulate endothelial function by reducing the release of vasoconstrictors like endothelin-1.
  • Vascular Smooth Muscle: Its vasodilatory effects are mediated through G-protein-coupled receptors that increase intracellular cyclic adenosine monophosphate levels .

These interactions underscore its therapeutic potential but also necessitate careful monitoring for adverse effects.

Several compounds share structural or functional similarities with epoprostenol:

CompoundChemical StructurePrimary ActionUnique Features
IloprostSynthetic analog of prostacyclinVasodilationLonger half-life than epoprostenol
TreprostinilAnother synthetic prostacyclin analogVasodilationAvailable in inhaled form for easier administration
BeraprostA prostacyclin analogVasodilationOral administration option

Epoprostenol stands out due to its rapid onset and potent effects on both vasodilation and platelet inhibition, making it particularly effective for acute management scenarios in pulmonary arterial hypertension .

Structural Architecture and Ligand Binding

The IP receptor exhibits distinctive structural features that facilitate epoprostenol binding and subsequent activation. The extracellular region is characterized by a β-hairpin structure in extracellular loop 2 (ECL2), which is stabilized by a highly conserved disulfide bond between cysteine residues C92^3.25^ and C170^ECL2^ [1]. This structural motif creates a tightly capped extracellular region that is essential for proper ligand recognition and binding specificity.

The ligand binding pocket of the IP receptor is formed by a hydrophilic subpocket located near the receptor's extracellular surface, incorporating residues from transmembrane domains 1 (TM1), 7 (TM7), and ECL2 [1]. Critical amino acid residues involved in epoprostenol recognition include the conserved recognition motif Y75^2.65^-S168^ECL2^-R279^7.40^, which mediates essential interactions with the carboxyl group of prostacyclin through salt bridge formation and hydrogen bonding [1] [2]. The arginine residue at position 279^7.40^ serves as a crucial anchoring point for receptor ligands and is 100% conserved across prostanoid receptors [2].

Receptor Activation Mechanism

The IP receptor employs an atypical activation mechanism that diverges from the canonical "toggle switch" mechanism found in most GPCRs. Unlike traditional GPCR activation, the IP receptor lacks the conventional tryptophan toggle switch residue at position 6.48, instead containing a serine residue [1]. The activation process initiates through ligand interaction with residue M23^1.42^ in TM1, which triggers an inward shift of TM1. This conformational change laterally displaces TM7, which subsequently pushes TM6 outward, propagating the activating conformational wave through the receptor structure [1].

G Protein Coupling Specificity

The IP receptor demonstrates primary coupling to the G-stimulatory (Gs) protein, leading to adenylyl cyclase activation and subsequent cyclic adenosine monophosphate (cAMP) generation [4] [5]. The receptor-G protein interface involves multiple transmembrane helices (TM1-TM3 and TM5-TM7), intracellular loop 2 (ICL2), and helix 8, with a buried surface area of approximately 1393.2 Ų [6].

Critical residues facilitating G protein coupling include L38^1.57^ and R41^1.60^ in TM1, which interact with the Gs α-subunit [6] [7]. The intracellular loop regions, particularly the first and third intracellular loops, play essential roles in G protein interaction, with residues R42, A44, and R45 forming a crucial epitope for Gs protein binding [8] [7]. The R296^8.47^ residue in helix 8 forms a distinctive cation-π interaction with Y381 of the Gs α-subunit, which is critical for receptor activation [6].

Species and Context-Dependent Coupling Variations

While human IP receptors demonstrate predominant Gs coupling, species-specific differences exist in G protein coupling patterns. The mouse IP receptor exhibits additional coupling capabilities to Gi and Gq proteins, which is dependent on protein kinase A (PKA)-mediated phosphorylation at serine 357 [4] [9]. In contrast, the human IP receptor contains a protein kinase C (PKC) phosphorylation site at serine 328 rather than the PKA site found in the mouse receptor, resulting in different regulatory mechanisms [4].

The coupling specificity can also vary based on cellular context and expression levels. In overexpression systems, IP receptors may demonstrate promiscuous G protein coupling to Gq and Gi pathways, whereas endogenously expressed receptors in physiological systems primarily couple to Gs proteins [8].

cAMP-Dependent Signaling Cascades in Vascular Smooth Muscle

Upon IP receptor activation and Gs protein coupling, epoprostenol initiates a sophisticated cAMP-dependent signaling cascade that mediates its primary pharmacological effects in vascular smooth muscle cells. This pathway represents the fundamental mechanism underlying epoprostenol's vasodilatory and antiproliferative properties.

Adenylyl Cyclase Activation and cAMP Generation

The activated Gs protein stimulates adenylyl cyclase (AC), the enzyme responsible for converting adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP) [10] [11]. Multiple adenylyl cyclase isoforms are expressed in vascular smooth muscle cells, including isoforms 1, 2, 3, 4, 6, 7, and 9, with isoforms 1, 2, and 4 being particularly susceptible to downregulation under inflammatory conditions [12]. The cAMP generated serves as a critical second messenger molecule that activates downstream effector proteins and initiates the cellular response to epoprostenol stimulation [13].

Protein Kinase A (PKA) Activation and Substrate Phosphorylation

The elevated intracellular cAMP levels activate protein kinase A (PKA), a cAMP-dependent serine/threonine kinase that represents the primary effector of cAMP signaling [13] [14]. PKA exists as an inactive tetrameric complex consisting of two regulatory subunits and two catalytic subunits. Upon cAMP binding to the regulatory subunits, the catalytic subunits are released and become enzymatically active [14].

In vascular smooth muscle cells, activated PKA phosphorylates multiple target proteins that mediate smooth muscle relaxation. The most critical target is myosin light chain kinase (MLCK), the enzyme responsible for phosphorylating myosin regulatory light chains and initiating smooth muscle contraction [15] [16]. PKA phosphorylation of MLCK reduces its enzymatic activity, leading to decreased myosin light chain phosphorylation and subsequent smooth muscle relaxation [15] [16].

Transcriptional Regulation via CREB

PKA also phosphorylates and activates cAMP response element-binding protein (CREB), a transcription factor that regulates expression of genes involved in cellular differentiation and homeostasis [17] [18]. Activated CREB promotes the expression of contractile proteins and smooth muscle-specific differentiation markers, supporting the maintenance of the differentiated vascular smooth muscle cell phenotype [17]. This transcriptional regulation contributes to the long-term antiproliferative effects of prostacyclin receptor activation.

Exchange Protein Activated by cAMP (EPAC) Signaling

In addition to PKA, cAMP activates Exchange Protein Activated by cAMP (EPAC), an alternative cAMP effector that operates independently of PKA [19]. EPAC activation leads to increased Rap1 activity and subsequent inhibition of RhoA, resulting in calcium desensitization of myosin II phosphorylation and contributing to vasodilation [19]. EPAC signaling also plays a role in inhibiting vascular smooth muscle cell migration and proliferation, providing additional mechanisms for the antiproliferative effects of epoprostenol [19].

Cell Cycle Regulation and Antiproliferative Effects

The cAMP-PKA pathway exerts potent antiproliferative effects on vascular smooth muscle cells through multiple mechanisms. cAMP elevation leads to upregulation of the cyclin-dependent kinase inhibitor p27^Kip1^ and downregulation of cyclin D1 expression, resulting in complete cell cycle arrest in the G1 phase [20] [18]. This antiproliferative effect is mediated through both PKA and EPAC signaling pathways, which work synergistically to inhibit smooth muscle cell proliferation and migration [18] [19].

Phosphodiesterase Regulation and Signal Termination

The cAMP signaling cascade is tightly regulated by phosphodiesterases (PDEs), enzymes that hydrolyze cAMP and terminate the signaling response. In the context of IP receptor signaling, PDE3 is the primary phosphodiesterase involved in cAMP hydrolysis, and its activity is regulated by both PKA and protein kinase C (PKC) phosphorylation [21]. This regulatory mechanism allows for fine-tuning of the cAMP response and provides a means for signal termination.

Calcium Signaling Modulation

The cAMP-PKA pathway also modulates intracellular calcium handling in vascular smooth muscle cells. PKA activation leads to phosphorylation of calcium channels and calcium-handling proteins, resulting in reduced intracellular calcium concentrations and contributing to smooth muscle relaxation [13]. Additionally, EPAC activation can stimulate calcium-sensitive potassium channels, leading to membrane hyperpolarization and decreased calcium entry through voltage-gated calcium channels [19].

Cross-Talk with Thromboxane A₂ (TXA₂) Pathways

The interaction between prostacyclin and thromboxane A₂ pathways represents a critical regulatory mechanism that maintains vascular homeostasis through opposing yet interconnected signaling networks. This cross-talk occurs at multiple levels, including receptor heterodimerization, reciprocal phosphorylation, and coordinated trafficking regulation.

Physical Receptor Interaction and Heterodimerization

The IP and thromboxane receptor (TP) demonstrate direct physical interaction through heterodimerization, a phenomenon that has been documented in both transfected cell systems and native vascular smooth muscle cells [22] [23]. This physical association between IP and TP receptors enables direct cross-regulation of their respective signaling pathways and represents a fundamental mechanism through which prostacyclin can limit the cellular effects of thromboxane A₂ [22].

The heterodimerization occurs primarily between the IP receptor and the TP alpha isoform, as demonstrated through coimmunoprecipitation experiments and fluorescence recovery after photobleaching studies [24] [22]. When dimerized with the IP receptor, the TP receptor undergoes a functional shift in its signaling profile, adopting characteristics more similar to prostacyclin receptor activation [23].

Heterologous Phosphorylation and Desensitization

A critical mechanism of cross-talk involves IP-mediated phosphorylation of the TP alpha receptor through PKA activation. Upon epoprostenol-induced IP receptor activation and subsequent cAMP elevation, activated PKA phosphorylates the TP alpha receptor at threonine 337, leading to receptor desensitization and reduced responsiveness to thromboxane A₂ stimulation [25] [26]. This heterologous desensitization mechanism provides a direct means through which prostacyclin signaling can attenuate thromboxane-mediated responses.

Importantly, this phosphorylation-dependent cross-regulation is isoform-specific, affecting the TP alpha but not the TP beta receptor variant [25] [27]. The specificity of this interaction underscores the complexity of prostanoid receptor cross-talk and highlights the importance of receptor isoform expression patterns in determining cellular responses.

Reciprocal Trafficking Regulation

The physical interaction between IP and TP receptors extends to the regulation of receptor trafficking and endocytosis. Activation of either receptor in the heterodimeric complex can induce internalization of both receptors, with the post-endocytic trafficking pathway determined by the activated dimeric partner [22]. When IP receptor activation induces TP receptor internalization, the receptors follow the IP receptor's recycling pathway, allowing for restoration of surface receptor expression and maintained responsiveness [22].

This reciprocal trafficking regulation has important functional implications, as it can modulate the surface expression and availability of both receptors. In vascular smooth muscle cells, approximately 25-30% of surface IP receptors can be internalized following TP receptor activation, with a corresponding reduction in IP signaling efficiency [22].

Modified Signaling Responses in Heterodimeric Complexes

When the TP receptor is physically associated with the IP receptor, thromboxane A₂ stimulation can paradoxically induce cAMP generation rather than the typical phospholipase C activation [5] [23]. This functional switch represents a novel mechanism through which prostacyclin receptor presence can directly convert pro-thrombotic and vasoconstrictive thromboxane signaling into anti-thrombotic and vasodilatory responses.

The modified signaling response is dependent on the physical presence of the IP receptor but is independent of IP receptor signaling to adenylyl cyclase, suggesting that the heterodimerization itself alters the G protein coupling specificity of the TP receptor [5] [23]. This mechanism provides an additional layer of regulation that can shift the cellular response toward a prostacyclin-like phenotype even in the presence of thromboxane stimulation.

Physiological Significance and Disease Implications

The cross-talk between prostacyclin and thromboxane pathways has profound implications for cardiovascular health and disease. The balance between these opposing systems is critical for maintaining vascular homeostasis, with prostacyclin limiting the deleterious effects of thromboxane A₂ through multiple regulatory mechanisms [28] [29]. Disruption of this balance, such as occurs with selective cyclooxygenase-2 inhibition, can lead to enhanced thromboxane effects and increased cardiovascular risk [28].

In animal models of vascular injury and atherosclerosis, IP receptor deficiency leads to enhanced TP receptor-mediated pathological responses, including increased neointimal hyperplasia and accelerated atherogenesis [28]. Conversely, TP receptor antagonism or deletion provides protective effects against vascular injury and atherosclerosis progression [28] [30].

Pharmacological Targeting of Cross-Talk Mechanisms

Understanding the molecular mechanisms of IP-TP cross-talk has important implications for therapeutic intervention. The ability of prostacyclin analogs like epoprostenol to modulate thromboxane receptor function through heterodimerization and phosphorylation-dependent mechanisms suggests that prostacyclin-based therapies may provide benefits beyond simple receptor agonism [22] [29]. These findings support the development of therapeutic strategies that target the prostacyclin-thromboxane balance rather than individual pathways in isolation.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

XLogP3

2.9

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

3

Exact Mass

352.22497412 g/mol

Monoisotopic Mass

352.22497412 g/mol

Heavy Atom Count

25

LogP

3

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

DCR9Z582X0

Drug Indication

For the long-term intravenous treatment of primary pulmonary hypertension and pulmonary hypertension associated with the scleroderma spectrum of disease in NYHA Class III and Class IV patients who do not respond adequately to conventional therapy.
FDA Label

Pharmacology

Epoprostenol has two major pharmacological actions: (1) direct vasodilation of pulmonary and systemic arterial vascular beds, and (2) inhibition of platelet aggregation. In animals, the vasodilatory effects reduce right and left ventricular afterload and increase cardiac output and stroke volume. The effect of epoprostenol on heart rate in animals varies with dose. At low doses, there is vagally mediated brudycardia, but at higher doses, epoprostenol causes reflex tachycardia in response to direct vasodilation and hypotension. No major effects on cardiac conduction have been observed. Additional pharmacologic effects of epoprostenol in animals include bronchodilation, inhibition of gastric acid secretion, and decreased gastric emptying. No available chemical assay is sufficiently sensitive and specific to assess the in vivo human pharmacokinetics of epoprostenol.
Epoprostenol is an oral prostacyclin and a metabolite of arachidonic acid with antihypertensive and platelet inhibitory properties. Epoprostenol binds to prostacyclin receptors on platelet surfaces, subsequently activating platelet membrane adenyl cyclase and resulting in increased cAMP levels. The elevated cAMP triggers signal transduction that leads to vasodilations. In addition, this agent also functions as an antagonist of thromboxane A2, thereby resulting in direct vasodilation of pulmonary and systemic arterial vascular beds, and inhibition of platelet aggregation.

MeSH Pharmacological Classification

Antihypertensive Agents

ATC Code

B - Blood and blood forming organs
B01 - Antithrombotic agents
B01A - Antithrombotic agents
B01AC - Platelet aggregation inhibitors excl. heparin
B01AC09 - Epoprostenol

Mechanism of Action

Prostaglandins are present in most body tissues and fluids and mediate many biological functions. Epoprostenol (PGI2) is a member of the family of prostaglandins that is derived from arachidonic acid. The major pharmacological actions of epoprostenol is ultimately inhibition of platelet aggregation. Prostacycline (PGI2) from endothelial cells activate G protein-coupled receptors on platelets and endothelial cells. This activation causes adenylate cyclase to produce cyclic AMP which inhibits further platelet activation and activates protein kinase A. Cyclic AMP also prevents coagulation by preventing an increase in intracellular calcium from thromboxane A2 binding. PKA then continues the cascade by phosphorylating and inhibiting myosin light-chain kinase which leads to smooth muscle relaxation and vasodilation. Notably, PGI2 and TXA2 work as physiological antagonists.

Other CAS

35121-78-9

Absorption Distribution and Excretion

Epoprostenol is metabolized to 2 primary metabolites: 6-keto-PGF1α (formed by spontaneous degradation) and 6,15-diketo-13,14-dihydro-PGF1α (enzymatically formed), both of which have pharmacological activity orders of magnitude less than epoprostenol in animal test systems. Fourteen additional minor metabolites have been isolated from urine, indicating that epoprostenol is extensively metabolized in humans.
357 mL/kg

Metabolism Metabolites

Epoprostenol is metabolized to 2 primary metabolites: 6-keto-PGF1α (formed by spontaneous degradation) and 6,15-diketo-13,14-dihydro-PGF1α (enzymatically formed), both of which have pharmacological activity orders of magnitude less than epoprostenol in animal test systems. Fourteen additional minor metabolites have been isolated from urine, indicating that epoprostenol is extensively metabolized in humans.

Wikipedia

Prostacyclin

Biological Half Life

The in vitro half-life of epoprostenol in human blood at 37°C and pH 7.4 is approximately 6 minutes; the in vivo half-life of epoprostenol in humans is therefore expected to be no greater than 6 minutes.

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients
Fatty Acyls [FA] -> Eicosanoids [FA03] -> Prostaglandins [FA0301]

Dates

Last modified: 08-15-2023
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11: Bartolome SD, Sood N, Shah TG, Styrvoky K, Torres F, Chin KM. Mortality in Patients With Pulmonary Arterial Hypertension Treated With Continuous Prostanoids. Chest. 2018 Apr 19. pii: S0012-3692(18)30571-3. doi: 10.1016/j.chest.2018.03.050. [Epub ahead of print] PubMed PMID: 29679599.
12: Levy M, Del Cerro MJ, Nadaud S, Vadlamudi K, Colgazier E, Fineman J, Bonnet D, Adatia I. Safety, efficacy and Management of subcutaneous treprostinil infusions in the treatment of severe pediatric pulmonary hypertension. Int J Cardiol. 2018 Aug 1;264:153-157. doi: 10.1016/j.ijcard.2018.03.067. Epub 2018 Mar 15. PubMed PMID: 29650343.
13: Mihara K, Ogawa A, Matsubara H, Terao T, Ichikawa Y. Investigation of safety and efficacy of the new more thermostable formulation of Flolan (epoprostenol) in Japanese patients with pulmonary arterial hypertension (PAH)-An open-label, single-arm study. PLoS One. 2018 Apr 2;13(4):e0195195. doi: 10.1371/journal.pone.0195195. eCollection 2018. PubMed PMID: 29608587; PubMed Central PMCID: PMC5880383.
14: Koszutski M, Faure M, Guillaumot A, Gomez E, Mercy M, Chabot F, Chaouat A. [Tunnelled central venous catheter infection during treatment with epoprostenol]. Rev Mal Respir. 2018 Mar;35(3):324-327. doi: 10.1016/j.rmr.2017.03.037. Epub 2018 Mar 28. French. PubMed PMID: 29602480.
15: Ogawa A, Takahashi Y, Matsubara H. Clinical prediction score for identifying patients with pulmonary veno-occlusive disease/pulmonary capillary hemangiomatosis. J Cardiol. 2018 Sep;72(3):255-260. doi: 10.1016/j.jjcc.2018.02.009. Epub 2018 Mar 13. PubMed PMID: 29548663.
16: De Muynck B, Leys M, Cuypers J, Vanderschueren D, Delcroix M, Belge C. Hypocalcemia after Denosumab in a Pulmonary Hypertension Patient Receiving Epoprostenol. Respiration. 2018;95(2):139-142. doi: 10.1159/000481713. Epub 2017 Oct 30. PubMed PMID: 29485420.
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